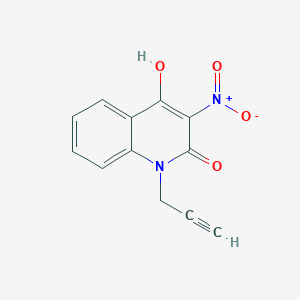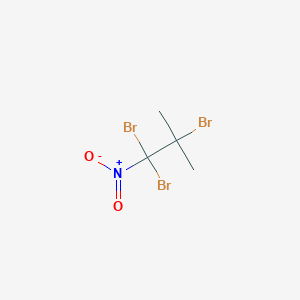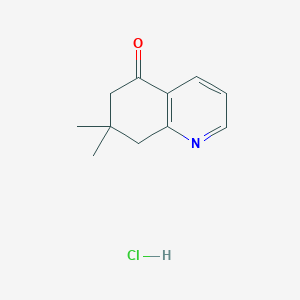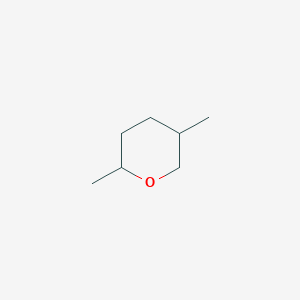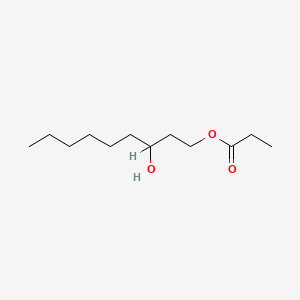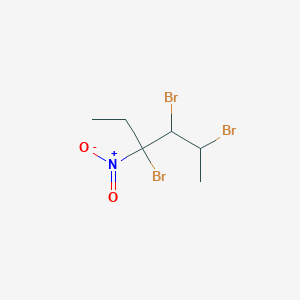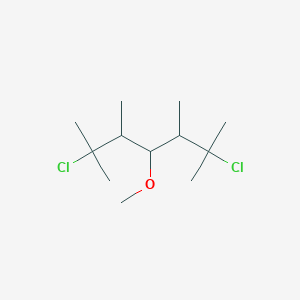
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane is an organic compound characterized by its unique structure, which includes chlorine and methoxy groups attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require anhydrous environments and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the function of specific proteins, leading to the observed biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chlorinated and methoxylated heptanes, such as 2,4-Dichloro-6-methoxy-1,3,5-triazine . These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Uniqueness
What sets 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane apart is its unique combination of chlorine and methoxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted reactions and interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
62991-51-9 |
|---|---|
Fórmula molecular |
C12H24Cl2O |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2,6-dichloro-4-methoxy-2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C12H24Cl2O/c1-8(11(3,4)13)10(15-7)9(2)12(5,6)14/h8-10H,1-7H3 |
Clave InChI |
QQKDUXNKWHDCMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C)C(C)(C)Cl)OC)C(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
